Compound 6 is a novel, non-acidic molecule identified as a potent inhibitor of mPGES-1. [] mPGES-1 is an enzyme involved in the inflammatory pathway, responsible for converting prostaglandin H2 into prostaglandin E2. [] Inhibition of mPGES-1 is a potential therapeutic target for inflammatory diseases and certain types of cancer. []
Mechanism of Action
While the precise mechanism of action of compound 6 is not elaborated in the abstracts, it is identified as an inhibitor of mPGES-1. [] This inhibition likely involves binding to the enzyme's active site, preventing the conversion of prostaglandin H2 to prostaglandin E2 and ultimately downregulating the inflammatory response.
Applications
Inflammatory Diseases: By inhibiting mPGES-1, compound 6 has the potential to be developed into a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. []
Cancer Research: mPGES-1 is overexpressed in certain types of cancer, and its inhibition has been linked to anti-tumor effects. Compound 6 could serve as a research tool to further explore the role of mPGES-1 in cancer development and progression. []
Drug Discovery: The identification of compound 6 as a novel mPGES-1 inhibitor provides a new scaffold for medicinal chemists to design and synthesize more potent and selective inhibitors with improved pharmacological properties. []
Compound Description: 4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide, referred to as Compound 6 in the paper, is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. It exhibited an IC50 value of 1.2 μM against mPGES-1. []
Compound Description: N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide, identified as Compound 8 in the paper, is another non-acidic mPGES-1 inhibitor. It demonstrated an IC50 value of 1.3 μM against mPGES-1. Structural optimization of Compound 8 led to derivatives with improved inhibitory activity (IC50: 0.3–0.6 μM). []
Relevance: While this compound doesn't share the piperazine core with the target compound, N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, it does contain a sulfamoyl group. This group is similar to the carboxamide group found in the target compound, suggesting a potential for similar binding interactions with target proteins. Additionally, both compounds were investigated for their inhibitory activity against mPGES-1, indicating a possible overlap in their biological targets. []
Compound Description: This compound was identified as a major unknown degradation product of the anticancer drug Dasatinib during forced degradation studies. Its structure was elucidated through high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier transform infrared spectroscopy. []
Relevance: This compound exhibits significant structural similarity to N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide. Both compounds share a 2-methylpyrimidin-4-yl moiety linked to a piperazine ring through an amine group. This structural similarity suggests a potential for overlapping chemical properties and potential biological activities. The presence of this shared moiety in a Dasatinib degradation product hints at potential metabolic pathways and potential side effects of the target compound. []
Compound Description: This compound, known as DST N-oxide Impurity-L, is a characterized oxidative degradation product of Dasatinib. []
Relevance: Similar to the previous compound, DST N-oxide Impurity-L shares the 2-methylpyrimidin-4-ylpiperazine core structure with N-(4-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide. This shared scaffold suggests similar chemical properties and potential biological activities. Additionally, its identification as a Dasatinib degradation product provides insights into potential metabolic pathways and stability concerns for the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.